molecular formula C14H15NO2 B1361250 8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-91-1

8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B1361250
M. Wt: 229.27 g/mol
InChI Key: QYUJXIHOGIEIGB-UHFFFAOYSA-N
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Description

“8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.27 g/mol . The IUPAC name for this compound is 8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17) . The canonical SMILES representation is CC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.8 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and the monoisotopic mass of the compound are both 229.110278721 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry. For instance, Tolstikov et al. (2014) described the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines via a three-component cyclocondensation process. This synthesis process resulted in stable ozonides with specific configurations, showcasing its potential in complex chemical synthesis (Tolstikov et al., 2014). Similarly, Tolstikov et al. (2011) explored the condensation of aromatic amine, aldehyde, and cyclopentadiene, leading to the production of N-trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and subsequent ozonation to yield stable ozonides (Tolstikov et al., 2011).

Potential in Drug Synthesis

The compound and its derivatives have also been researched in the context of drug synthesis. Krainova et al. (2009) synthesized a series of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and studied their neurotropic activity. These compounds were evaluated for their acute toxicity, analgesic activity, and impact on locomotor and exploratory activity (Krainova et al., 2009).

Biochemical Applications

In biochemical research, the compound has been used to explore various biochemical properties. For example, Lucchini et al. (1986) studied the cycloaddition reactions of ketoimines, leading to the synthesis of substituted phenanthridines and cyclopenta[c]quinolines. These compounds were transformed into their aromatized analogues, indicating potential applications in biochemistry (Lucchini et al., 1986).

Future Directions

The compound could potentially be used in proteomics research . Further studies are needed to explore its potential applications and understand its mechanism of action in more detail.

properties

IUPAC Name

8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUJXIHOGIEIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147864
Record name 3a,4,5,9b-Tetrahydro-8-methyl-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

CAS RN

354815-91-1
Record name 3a,4,5,9b-Tetrahydro-8-methyl-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354815-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,4,5,9b-Tetrahydro-8-methyl-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Xia - 2009 - repositories.lib.utexas.edu
Influenza virus A and B are common pathogens that cause respiratory disease in humans. Recently, a highly virulent H5N1 subtype avian influenza virus caused disease outbreaks in …
Number of citations: 1 repositories.lib.utexas.edu

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